molecular formula C21H23NO5 B3909775 [(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate

Cat. No.: B3909775
M. Wt: 369.4 g/mol
InChI Key: SYWABADENARHSL-ZBJSNUHESA-N
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Description

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a methoxy group, a dihydro-benzopyran ring, and a butoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate typically involves multiple steps, including the formation of the benzopyran ring and the subsequent attachment of the butoxybenzoate group. One common synthetic route involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde. The reaction is typically carried out in the presence of an acid catalyst under reflux conditions.

    Formation of the Butoxybenzoate Moiety: The butoxybenzoate group is introduced through an esterification reaction involving 4-butoxybenzoic acid and the benzopyran derivative. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides or hydroxyl groups in the presence of nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, affecting cellular processes.

    Modulate Receptors: The compound can interact with receptors on the cell surface, leading to changes in signal transduction and cellular responses.

    Alter Gene Expression: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-4-12-25-16-7-5-15(6-8-16)21(23)27-22-19-11-13-26-20-14-17(24-2)9-10-18(19)20/h5-10,14H,3-4,11-13H2,1-2H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWABADENARHSL-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)ON=C2CCOC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)O/N=C/2\CCOC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate
Reactant of Route 2
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate
Reactant of Route 3
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate
Reactant of Route 4
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate
Reactant of Route 5
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate
Reactant of Route 6
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 4-butoxybenzoate

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